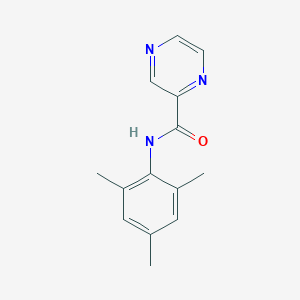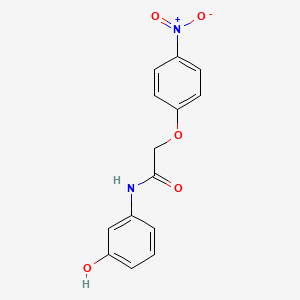![molecular formula C13H13NO4S2 B5881535 methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)
methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate, also known as TMB or TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium-dependent processes and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate acts as a calcium ionophore inhibitor by disrupting the calcium-dependent processes in cells. It binds to the calcium ionophore receptor and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to the inhibition of various cellular processes that are dependent on calcium, including platelet aggregation, secretion, and activation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells and the activation of neutrophils and macrophages. This compound also inhibits the aggregation and secretion of platelets, which are important in the formation of blood clots. In addition, this compound has been shown to inhibit the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate is a potent inhibitor of calcium-dependent processes and has been widely used in scientific research. One of the advantages of using this compound is its specificity for calcium-dependent processes. This compound has been shown to have little effect on other cellular processes, making it a useful tool for studying calcium-dependent processes. However, one limitation of using this compound is its cytotoxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate in scientific research. One area of interest is the use of this compound in cancer research. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of this compound in the treatment of inflammatory diseases. This compound has been shown to inhibit the activation of neutrophils and macrophages, which are involved in the inflammatory response. Further research is needed to determine the potential of this compound as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a potent inhibitor of calcium-dependent processes that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to inhibit platelet aggregation, secretion, and activation. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research, including cancer research and the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-chlorobenzoic acid. This is then reacted with thienylsulfonyl chloride in the presence of a base to yield the final product, this compound. The reaction scheme is as follows:
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been widely used in scientific research as a calcium ionophore inhibitor. It has been shown to inhibit various calcium-dependent processes, including platelet aggregation, secretion, and activation. This compound has also been used to inhibit the release of histamine from mast cells and the activation of neutrophils and macrophages.
Propiedades
IUPAC Name |
methyl 2-methyl-3-(thiophen-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-10(13(15)18-2)5-3-6-11(9)14-20(16,17)12-7-4-8-19-12/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFTUEBLNVGGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)


![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)




![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)
![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)
